molecular formula C19H15ClF3N3OS B2828579 N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide CAS No. 626221-53-2

N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2828579
CAS No.: 626221-53-2
M. Wt: 425.85
InChI Key: NMLUQDOLXYBGGI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClF3N3OS and its molecular weight is 425.85. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopy and Computational Studies

Compounds with similar structures have been characterized to understand their vibrational spectroscopic signatures, highlighting the impact of rehybridization and hyperconjugation on molecular stability and interactions. Such studies employ density functional theory (DFT) models to predict geometric equilibria, intramolecular hydrogen bonding, and harmonic vibrational wavenumbers. This approach allows researchers to explore the stereo-electronic interactions leading to molecular stability, confirmed through natural bond orbital (NBO) analysis. Vibrational spectral analysis, alongside Hirshfeld surface analysis, provides insights into the nature of intermolecular contacts within crystal structures, offering potential for understanding drug interactions at the molecular level (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

The study of crystal structures of related compounds reveals details about their molecular conformations, such as the folding patterns around the thioacetamide bridge and the inclination angles between pyrimidine and benzene rings. These findings are crucial for understanding the molecular basis of drug action, as they inform on how structural features like intramolecular N—H⋯N hydrogen bonds contribute to the stability and conformation of active pharmaceutical ingredients (Subasri et al., 2016).

Synthesis and Biological Activity

Research into the synthesis of related compounds and their biological activities is a key application area. Through various chemical reactions, researchers have developed methods to synthesize analogs with potential inhibitory activities against viruses, showcasing the relevance of these compounds in developing antiviral agents. Such studies often involve in-silico docking to show inhibition activity, providing a foundation for the development of new pharmaceuticals (Savchenko et al., 2020).

Pharmacokinetic Properties and Drug Design

Investigations into the pharmacokinetic properties of these compounds, including their adsorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, are crucial. This research informs the drug design process by identifying potential therapeutic agents with favorable pharmacokinetic profiles, ensuring that new drugs have the desired efficacy and safety for clinical use. The analysis of these properties is essential for advancing compounds through the drug development pipeline (Jenepha Mary, Pradhan, & James, 2022).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3OS/c20-12-6-4-11(5-7-12)9-25-16(27)10-28-18-14(8-24)17(19(21,22)23)13-2-1-3-15(13)26-18/h4-7H,1-3,9-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLUQDOLXYBGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.